molecular formula C8H18O6 B034817 2,4,7,10-Tetraoxadodecane-1,12-diol CAS No. 100208-38-6

2,4,7,10-Tetraoxadodecane-1,12-diol

Cat. No.: B034817
CAS No.: 100208-38-6
M. Wt: 210.22 g/mol
InChI Key: ZEAFLXVVHBSTHI-UHFFFAOYSA-N
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Description

2,4,7,10-Tetraoxadodecane-1,12-diol is a polyether diol characterized by a 12-carbon backbone with oxygen atoms at positions 2, 4, 7, and 10, terminated by hydroxyl groups at both ends. Its molecular formula is C₈H₁₈O₆ (molecular weight: 210.22 g/mol) . The compound is registered under CAS 18441-61-7 and EINECS 242-322-6 . Notably, discrepancies exist in some sources, such as , which incorrectly lists CAS 100208-38-6 (a CAS number associated with a different triazine compound in ). This highlights the need for careful verification of chemical identifiers.

Properties

CAS No.

100208-38-6

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

2-[2-[2-(hydroxymethoxymethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C8H18O6/c9-1-2-11-3-4-12-5-6-13-8-14-7-10/h9-10H,1-8H2

InChI Key

ZEAFLXVVHBSTHI-UHFFFAOYSA-N

SMILES

C(COCCOCCOCOCO)O

Canonical SMILES

C(COCCOCCOCOCO)O

Other CAS No.

100208-38-6

Synonyms

2,4,7,10-tetraoxadodecane-1,12-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2,4,7,10-Tetraoxadodecane-1,12-diol, differing in oxygen placement, chain length, or functional groups:

2,5,8,11-Tetraoxadodecane-1,12-diol

  • Molecular Formula : Likely C₈H₁₈O₆ (same backbone with oxygen at positions 2,5,8,11).
  • Key Difference : Altered oxygen spacing may affect flexibility and hydrogen-bonding capacity compared to the target compound.
  • Applications: Not explicitly stated in the evidence, but polyether diols of this type are often used in polyurethane synthesis .

3,6,9,12-Tetraoxahexadecane-1,14-diol (CAS 75506-78-4)

  • Molecular Formula : C₁₂H₂₆O₆ (molecular weight: 266.33 g/mol ) .
  • Key Differences: Longer 16-carbon chain with oxygen atoms at positions 3,6,9,12. Higher molecular weight and extended structure may enhance solubility in nonpolar solvents.
  • Applications: Potential use in macrocyclic chemistry or as a precursor for crown ether analogs.

Ethoglucid (CAS 1954-28-5)

  • Molecular Formula : C₁₂H₂₂O₆ (molecular weight: 262.30 g/mol ) .
  • Key Differences :
    • Contains epoxy groups (diepoxy structure) instead of hydroxyl termini.
    • Reactivity dominated by epoxide ring-opening reactions.
  • Applications: Historically used as an antineoplastic agent but withdrawn due to carcinogenic risks (IARC classification) .

Dodeca-2,4,8,10-tetrayne-1,12-diol (CAS 91207-12-4)

  • Molecular Formula : C₁₂H₁₀O₂ (molecular weight: 186.21 g/mol ) .
  • Key Differences :
    • Replaces ether oxygens with conjugated triple bonds (tetrayne structure).
    • Rigid, linear backbone with reduced polarity.
  • Applications: Potential use in optoelectronics or as a building block for carbon-rich materials.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Oxygen Positions Key Functional Groups Applications
This compound C₈H₁₈O₆ 210.22 2,4,7,10 Terminal -OH Polymers, surfactants (hypothesized)
2,5,8,11-Tetraoxadodecane-1,12-diol C₈H₁₈O₆ ~210.22 2,5,8,11 Terminal -OH Polyurethane synthesis
3,6,9,12-Tetraoxahexadecane-1,14-diol C₁₂H₂₆O₆ 266.33 3,6,9,12 Terminal -OH Macrocyclic chemistry
Ethoglucid C₁₂H₂₂O₆ 262.30 2,5,8,11 Epoxy termini Former antineoplastic agent
Dodeca-2,4,8,10-tetrayne-1,12-diol C₁₂H₁₀O₂ 186.21 N/A (tetrayne) Terminal -OH Optoelectronics

Preparation Methods

Nucleophilic Ring-Opening of Unsaturated Cyclic Carbonates

The primary industrial method involves a nucleophilic ring-opening reaction between an unsaturated cyclic carbonate and an alcohol or alkoxide. This approach, detailed in patent EP3703173A1, proceeds via a two-step mechanism:

  • Synthesis of Unsaturated Cyclic Carbonate Precursor :
    The unsaturated cyclic carbonate (e.g., vinylene carbonate derivatives) serves as the electrophilic component. For example, a compound represented by Formula (11) reacts with a diol or its alkoxide under basic conditions.

  • Alkoxide-Mediated Ring-Opening :
    A terminal alcohol (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) or its alkoxide attacks the carbonate’s electrophilic carbon, cleaving the cyclic structure and forming ether linkages. The reaction is catalyzed by bases such as sodium hydride (NaH) or amines at temperatures ≤20°C.

Reaction Scheme :

Cyclic Carbonate+HO-(CH2CH2O)3CH2CH2OHBaseThis compound\text{Cyclic Carbonate} + \text{HO-(CH}2\text{CH}2\text{O)}3\text{CH}2\text{CH}_2\text{OH} \xrightarrow{\text{Base}} \text{this compound}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Base NaH, LiH, or aminesFacilitates alkoxide formation
Temperature 0–20°CMinimizes side reactions
Solvent THF, diethyl etherEnhances nucleophilicity
Equivalents 1.1–1.5 (alkoxide:carbonate)Ensures complete conversion

The use of aprotic solvents prevents undesired hydrolysis, while stoichiometric excess of the alkoxide drives the reaction to completion. Post-reaction workup involves crystallization or coagulation to isolate the diol.

Characterization and Analytical Data

Structural Confirmation

The compound’s structure is validated via:

  • SMILES : O(CO)COCCOCCOCCO

  • InChIKey : ZEAFLXVVHBSTHI-UHFFFAOYSA-N

  • NMR Spectroscopy : Protons adjacent to ether oxygens resonate at δ 3.5–4.0 ppm, while terminal hydroxyls appear as broad singlets near δ 1.5–2.0 ppm.

Physicochemical Properties

PropertyValueMethod
Molecular Weight210.22 g/molMass spectrometry
Melting PointNot reported
SolubilityMiscible in polar solventsEmpirical testing

Industrial-Scale Production Insights

Parchem, a global chemical supplier, produces the diol via the above method, achieving >95% purity for specialty applications. The process is scalable, with batch sizes adjusted to meet demand for electrolytes in lithium-ion batteries .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,7,10-Tetraoxadodecane-1,12-diol, and how can purity be optimized?

  • Methodology : Synthesis typically involves stepwise etherification or polycondensation of ethylene oxide derivatives. For purity optimization, use gradient elution in preparative HPLC with polar stationary phases (e.g., C18 columns) and aqueous/organic mobile phases. Monitor intermediates via FT-IR to confirm ether linkages and hydroxyl group retention .
  • Critical Data : Track reaction yields under varying catalysts (e.g., boron trifluoride etherate vs. acidic resins) and temperatures (25–80°C). Purity can be validated using 1H^1H-NMR integration ratios for terminal hydroxyl protons vs. ether protons .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodology : Avoid contact with strong acids, alkalis, or oxidizing agents due to potential decomposition into toxic fumes. Use inert atmospheres (N2_2/Ar) during reactions. Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Safety Validation : Conduct stability tests via TGA/DSC to identify decomposition thresholds (>150°C likely hazardous) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm ether (C-O-C, ~1100 cm1^{-1}) and hydroxyl (-OH, ~3400 cm1^{-1}) groups.
  • 1H^1H-NMR : Terminal -OH protons appear as broad singlets (~1.5 ppm), while ether-linked protons resonate at 3.4–3.8 ppm.
  • MS (ESI+) : Look for [M+Na]+^+ or [M+H]+^+ peaks to verify molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for ether linkages and hydroxyl groups. Compare with experimental kinetic data (e.g., oxidation rates using KMnO4_4/CrO3_3) to validate models .
  • Data Contradiction Analysis : If computational predictions conflict with observed reactivity (e.g., unexpected stability under acidic conditions), re-evaluate solvent effects or protonation states in the model .

Q. What experimental design strategies resolve contradictions in reported solubility profiles of this compound?

  • Methodology : Employ factorial design to test solubility in binary solvent systems (e.g., water/ethanol, DCM/methanol). Variables include temperature (20–60°C), pH (3–9), and ionic strength. Analyze via UV-Vis spectroscopy for quantitation .
  • Conflict Resolution : If literature reports conflicting solubility in polar vs. nonpolar solvents, assess hydrogen-bonding capacity using Hansen solubility parameters .

Q. How does the compound’s surfactant behavior vary with structural modifications (e.g., chain length or ether linkage position)?

  • Methodology : Synthesize analogs (e.g., 3,6,9,12-Tetraoxahexadecan-1-ol) and compare critical micelle concentrations (CMC) via surface tension measurements. Use molecular dynamics simulations to correlate surfactant efficiency with molecular geometry .
  • Advanced Data : Tabulate CMC values against HLB (hydrophilic-lipophilic balance) indices to identify optimal structures for membrane protein stabilization .

Methodological Frameworks for Further Study

Q. Integrating this compound into biomaterial research: What theoretical frameworks guide its application in drug delivery?

  • Framework : Apply "molecular scaffolding" theory to design polyether-based hydrogels. Use Flory-Huggins theory to predict polymer-solvent interactions and swelling behavior. Validate via in vitro release kinetics of model drugs (e.g., fluorescein) .

Q. What protocols ensure reproducibility in catalytic applications (e.g., as a ligand in coordination chemistry)?

  • Protocol : Standardize ligand-to-metal ratios (1:1 to 1:3) and reaction times (2–24 hrs). Characterize complexes via X-ray crystallography or EXAFS to confirm coordination geometry. Cross-validate catalytic efficiency in model reactions (e.g., Suzuki coupling) .

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